molecular formula C9H10N4O B162193 N-[(1H-Benzimidazol-2-yl)methyl]urea CAS No. 135252-39-0

N-[(1H-Benzimidazol-2-yl)methyl]urea

Cat. No. B162193
M. Wt: 190.2 g/mol
InChI Key: FVFVYXTWPPNHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1H-Benzimidazol-2-yl)methyl]urea, also known as BMU, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. BMU is a white crystalline solid that is soluble in water and organic solvents. Its chemical structure comprises a benzimidazole ring and a urea moiety, which makes it a unique compound with distinct properties.

Mechanism Of Action

The mechanism of action of N-[(1H-Benzimidazol-2-yl)methyl]urea is not fully understood, but it is believed to function by inhibiting the activity of enzymes involved in DNA replication and repair. N-[(1H-Benzimidazol-2-yl)methyl]urea has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of damaged cells.

Biochemical And Physiological Effects

N-[(1H-Benzimidazol-2-yl)methyl]urea has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of DNA synthesis. N-[(1H-Benzimidazol-2-yl)methyl]urea has also been shown to modulate the activity of various signaling pathways that are involved in cell growth and survival.

Advantages And Limitations For Lab Experiments

N-[(1H-Benzimidazol-2-yl)methyl]urea has several advantages as a research chemical, including its ease of synthesis, high purity, and low toxicity. However, it also has some limitations, such as its limited solubility in water and its potential to form insoluble aggregates in biological systems.

Future Directions

There are several future directions for the research on N-[(1H-Benzimidazol-2-yl)methyl]urea, including the development of new analogs with improved pharmacological properties. N-[(1H-Benzimidazol-2-yl)methyl]urea can also be used as a tool compound to study the mechanisms of DNA replication and repair. Additionally, N-[(1H-Benzimidazol-2-yl)methyl]urea can be used as a scaffold for the development of new drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, N-[(1H-Benzimidazol-2-yl)methyl]urea is a unique compound that has gained significant attention in scientific research due to its diverse applications. N-[(1H-Benzimidazol-2-yl)methyl]urea has been extensively studied for its potential applications in medicinal chemistry, where it has been used as a scaffold for the development of new drugs. N-[(1H-Benzimidazol-2-yl)methyl]urea has several advantages as a research chemical, including its ease of synthesis, high purity, and low toxicity. There are several future directions for the research on N-[(1H-Benzimidazol-2-yl)methyl]urea, including the development of new analogs with improved pharmacological properties and the use of N-[(1H-Benzimidazol-2-yl)methyl]urea as a tool compound to study the mechanisms of DNA replication and repair.

Synthesis Methods

N-[(1H-Benzimidazol-2-yl)methyl]urea can be synthesized through various methods, including the reaction of benzimidazole with urea in the presence of a suitable catalyst. The reaction can be carried out under mild conditions, and the yield of N-[(1H-Benzimidazol-2-yl)methyl]urea can be optimized through proper purification techniques. Other methods of synthesis include the reaction of benzimidazole with isocyanates or carbodiimides.

Scientific Research Applications

N-[(1H-Benzimidazol-2-yl)methyl]urea has been extensively studied for its potential applications in various scientific fields. One of the primary applications of N-[(1H-Benzimidazol-2-yl)methyl]urea is in medicinal chemistry, where it has been used as a scaffold for the development of new drugs. N-[(1H-Benzimidazol-2-yl)methyl]urea has been shown to exhibit potent antitumor activity, making it a promising candidate for cancer chemotherapy.

properties

CAS RN

135252-39-0

Product Name

N-[(1H-Benzimidazol-2-yl)methyl]urea

Molecular Formula

C9H10N4O

Molecular Weight

190.2 g/mol

IUPAC Name

1H-benzimidazol-2-ylmethylurea

InChI

InChI=1S/C9H10N4O/c10-9(14)11-5-8-12-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H,12,13)(H3,10,11,14)

InChI Key

FVFVYXTWPPNHRG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)N

synonyms

Urea, (1H-benzimidazol-2-ylmethyl)- (9CI)

Origin of Product

United States

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